Terazosin hydrochloride dihydrate

Description

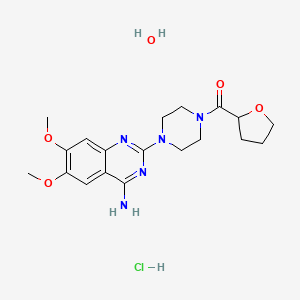

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNOTLRCUQCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70024-40-7 | |

| Record name | Terazosin monohydrochloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Core Mechanism of Action of Terazosin Hydrochloride Dihydrate on Alpha-1 Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride dihydrate is a potent and selective antagonist of alpha-1 adrenergic receptors, widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic efficacy is primarily attributed to its high affinity for alpha-1 adrenoceptors, leading to the relaxation of smooth muscle in the prostate, bladder neck, and peripheral vasculature. This guide provides a comprehensive technical overview of the molecular interactions, downstream signaling cascades, and experimental methodologies used to characterize the mechanism of action of terazosin on alpha-1 adrenergic receptors.

Introduction

Alpha-1 adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system. They are subdivided into three subtypes: α1A, α1B, and α1D, all of which are involved in regulating smooth muscle tone. Terazosin, a quinazoline (B50416) derivative, exerts its pharmacological effects by competitively and selectively blocking these receptors, thereby inhibiting the vasoconstrictive and smooth muscle contractile effects of endogenous catecholamines like norepinephrine.

Binding Affinity and Selectivity of Terazosin

The interaction of terazosin with adrenergic receptors has been extensively studied using radioligand binding assays. These studies have consistently demonstrated terazosin's high affinity for alpha-1 adrenoceptors and its significant selectivity over alpha-2 adrenoceptors.

Quantitative Binding Data

The binding affinity of terazosin is quantified by its equilibrium dissociation constant (Kd) and its inhibitory constant (Ki) or the concentration required to inhibit 50% of specific radioligand binding (IC50).

| Parameter | Receptor/Tissue | Value | Reference |

| IC50 corrected | α1-adrenergic receptors (human prostate) | 2.5 nM | [1] |

| α2-adrenergic receptors (human prostate) | 1.0 µM | [1] | |

| α1-adrenergic receptors (canine brain) | 2.0 nM | [1] | |

| α2-adrenergic receptors (canine brain) | 0.8 µM | [1] | |

| Kd | α1-adrenergic receptors (canine brain) | 84.4 ± 4.3 pM | [1] |

| α1-adrenergic receptors (human prostate adenomas) | 65.4 ± 19.2 pM | [1] | |

| α2-adrenergic receptors (human prostate adenomas) | 1.21 ± 0.23 nM | [1] | |

| α2-adrenergic receptors (canine brain) | 1.52 ± 0.28 nM | [1] | |

| α1-adrenergic receptors (human) | 11 ± 15 nM | [2] |

Alpha-1 Adrenergic Receptor Subtype Selectivity

While being highly selective for the alpha-1 adrenoceptor family, terazosin demonstrates a relatively non-selective binding profile across the three alpha-1 subtypes (α1A, α1B, and α1D). Studies with cloned human alpha-1 adrenoceptor subtypes have shown that terazosin and its enantiomers bind with high and roughly equal affinity to all three.[3]

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Terazosin | α1A (rat) | 2.5 | [4] |

| α1B (hamster) | 2.7 | [4] | |

| α1C (human) | 7.1 | [4] | |

| (S)-Terazosin | α1a | 3.91 | [5] |

| α1b | 0.79 | [5] | |

| α1d | 1.16 | [5] | |

| rac-Terazosin | α1 (human prostate) | 3.6 | [6] |

| R(+)-Terazosin | α1 (human prostate) | 3.8 | [6] |

| S(-)-Terazosin | α1 (human prostate) | 2.8 | [6] |

Downstream Signaling Pathways

The binding of an agonist to an alpha-1 adrenergic receptor initiates a cascade of intracellular events. Terazosin, as an antagonist, blocks these signaling pathways. The primary pathway involves the activation of the Gq/11 family of G-proteins.

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, leading to the activation of Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Experimental Protocols

The characterization of terazosin's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity of terazosin for alpha-1 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues (e.g., human prostate, canine brain) or cells expressing the alpha-1 adrenergic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In assay tubes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled terazosin are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

Total binding is determined in the absence of any competing ligand.

-

-

Separation and Detection:

-

The binding reaction is allowed to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for terazosin is determined by plotting the percentage of specific binding against the log concentration of terazosin.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of terazosin to block agonist-induced production of inositol phosphates, a key downstream event in the alpha-1 adrenergic signaling cascade.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Cells expressing alpha-1 adrenergic receptors are cultured to near confluence.

-

The cells are incubated with myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay Conditions:

-

The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Cells are then pre-incubated with varying concentrations of terazosin.

-

-

Stimulation and Lysis:

-

The cells are stimulated with an alpha-1 adrenergic agonist (e.g., phenylephrine) for a defined period.

-

The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

-

-

Separation of Inositol Phosphates:

-

The cell lysates are neutralized, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography.

-

-

Quantification:

-

The radioactivity of the eluted inositol phosphate fractions is measured by scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]-inositol phosphate accumulation is determined for each concentration of terazosin.

-

The IC50 value for terazosin's inhibition of agonist-stimulated inositol phosphate production is calculated.

-

Conclusion

Terazosin hydrochloride dihydrate is a highly selective alpha-1 adrenergic receptor antagonist with a potent inhibitory effect on the Gq-mediated signaling pathway. Its lack of significant subtype selectivity within the alpha-1 adrenoceptor family results in a broad antagonism of alpha-1 mediated smooth muscle contraction. The experimental protocols detailed herein, particularly radioligand binding and inositol phosphate accumulation assays, are fundamental to the quantitative characterization of terazosin's mechanism of action and remain critical tools in the development of novel adrenergic receptor modulators.

References

- 1. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological tolerance to alpha 1-adrenergic receptor antagonism mediated by terazosin in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of recombinant alpha 1-adrenoceptors to characterize subtype selectivity of drugs for the treatment of prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystalline Structure and Polymorphism of Terazosin Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride, a selective alpha-1 adrenergic receptor antagonist, is a widely used therapeutic agent for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphic forms, are critical determinants of its stability, solubility, and bioavailability. Terazosin hydrochloride is known to exist in several polymorphic and solvated forms, including a dihydrate, a monohydrate, a methanolate, and at least four anhydrous crystalline forms (Form I, Form II, Form III, and Form IV).[1] This technical guide provides a comprehensive overview of the crystalline structure of terazosin hydrochloride dihydrate and the characterization of its various polymorphic forms. Detailed experimental methodologies for the solid-state analysis of this compound are presented, along with a summary of key quantitative data to aid in the identification and differentiation of its various solid forms.

Introduction

Terazosin hydrochloride, chemically known as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone hydrochloride, can exist in multiple solid-state forms.[2] This phenomenon, known as polymorphism, can significantly impact the physicochemical properties of the drug substance, including its melting point, dissolution rate, and chemical stability. Consequently, a thorough understanding and control of the polymorphic form of terazosin hydrochloride are paramount during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy. This guide focuses on the dihydrate form, which is a common commercial form, and provides a comparative analysis with other known polymorphs.

Crystalline Structure of this compound

The crystal structure of this compound has been elucidated using synchrotron X-ray powder diffraction data. It crystallizes in the triclinic space group P-1.[2][3][4] The crystal structure is characterized by an extensive network of hydrogen bonds, which play a crucial role in its stability. The terazosin cation adopts an extended conformation.[2][3][4]

Key interactions within the crystal lattice include hydrogen bonds between the water molecules and the chloride anion (O–H···Cl), as well as between the protonated ring nitrogen and the chloride anion (N–H···Cl).[2][3] The amino group of the terazosin molecule acts as a hydrogen bond donor to the two water molecules.[2][3]

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.01402(4) |

| b (Å) | 10.89995(4) |

| c (Å) | 11.85357(4) |

| α (°) | 89.5030(3) |

| β (°) | 71.8503(3) |

| γ (°) | 66.5632(2) |

| Volume (ų) | 1118.143(8) |

| Z | 2 |

Source: Cambridge Core, 2018[2][3][4]

Polymorphism of Terazosin Hydrochloride

Terazosin hydrochloride exhibits a rich polymorphism, with several anhydrous and hydrated forms identified. The controlled preparation and interconversion of these forms are critical for pharmaceutical development.

Known Polymorphic and Solvated Forms

-

Dihydrate: A stable, hydrated form.

-

Monohydrate (Form IV): A hydrated polymorph containing one mole of water per mole of terazosin hydrochloride.[5]

-

Anhydrous Forms (I, II, III): Non-solvated crystalline polymorphs.

-

Methanolate: A solvated form containing methanol.

Characterization of Polymorphic Forms

The differentiation of terazosin hydrochloride polymorphs relies on a combination of analytical techniques, primarily X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 2: Summary of Analytical Data for Terazosin Hydrochloride Polymorphs

| Form | Key XRPD Peaks (2θ) | DSC Events | TGA Weight Loss |

| Dihydrate | 8.8, 10.2, 11.0, 15.7, 17.7, 18.6, 20.0, 20.5, 22.1, 22.6, 23.9, 25.7 | Broad endotherm below 200°C (dehydration), small exotherm ~200°C (phase transition), endotherm ~280°C (melting) | ~7.6-7.7% (loss of two water molecules) |

| Monohydrate (Form IV) | 5.24, 9.66, 11.55, 15.84, 16.58, 17.39, 19.41, 20.42, 21.67, 22.55, 23.90, 24.81, 26.70, 27.17 | Endotherm at 138.0°C (dehydration), exotherm at 168.7°C (phase transition) | ~4.0% (loss of one water molecule) |

Note: Data for Forms I, II, and III are less publicly available in a consolidated format.

Experimental Protocols

Preparation of Polymorphs

-

This compound: Can be prepared by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent (e.g., n-butanol) containing a sufficient amount of water, followed by heating to reflux, cooling, and filtration.[6] Another method involves dissolving terazosin base in a heated mixture of ethanol (B145695) and water, adding hydrochloric acid, and then cooling to crystallize the dihydrate form.

-

Terazosin Hydrochloride Monohydrate (Form IV): This form can be prepared by reacting terazosin base with methanolic HCl in a mixture of water, methanol, and acetone.[5] It can also be obtained by treating anhydrous terazosin hydrochloride with a mixture of deionized water, methanol, and acetone.[5]

-

Anhydrous Forms (I, II, III): These forms can be prepared from a methanolate intermediate by using different polar solvents. For example, Form I can be obtained using an ethanol/acetone mixture, Form II from ethanol, and Form III from dry acetone, ethanol, or methylethylketone.[5]

Analytical Methods

-

Principle: XRPD is a primary technique for identifying and differentiating crystalline polymorphs based on their unique diffraction patterns.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat and even surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each polymorphic form.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For this compound, a broad endotherm corresponding to dehydration is observed, followed by other thermal events at higher temperatures.[7]

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about dehydration, desolvation, and decomposition.

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. For this compound, a weight loss corresponding to two molecules of water is observed.[7]

Visualizations

Signaling Pathway of Terazosin

Terazosin acts as a selective antagonist of alpha-1 adrenergic receptors. This blockade leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in its therapeutic effects in hypertension and BPH.

Caption: Signaling pathway of Terazosin as an alpha-1 adrenergic receptor antagonist.

Experimental Workflow for Polymorph Characterization

A systematic workflow is essential for the comprehensive characterization of the solid-state forms of an API like terazosin hydrochloride.

Caption: Experimental workflow for the characterization of Terazosin HCl polymorphs.

Interconversion of Terazosin Hydrochloride Forms

The different solid forms of terazosin hydrochloride can be interconverted under specific conditions, highlighting the importance of controlling manufacturing and storage environments.

Caption: Interconversion pathways of Terazosin Hydrochloride solid forms.

Conclusion

The crystalline structure and polymorphism of terazosin hydrochloride are critical aspects that influence its pharmaceutical properties. The dihydrate form is well-characterized, exhibiting a stable, hydrogen-bonded crystal lattice. The existence of multiple anhydrous and solvated polymorphs necessitates rigorous solid-state characterization throughout the drug development process. The application of XRPD, DSC, and TGA, coupled with controlled crystallization processes, is essential for ensuring the desired polymorphic form and, consequently, the consistent quality, safety, and efficacy of terazosin hydrochloride drug products. This guide provides a foundational understanding for researchers and professionals working with this important pharmaceutical compound.

References

- 1. US6248888B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Identification, preparation, and characterization of several polymorphs and solvates of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 4. US20070161791A1 - Process for the preparation of terazosin hydrocloride dihydrate - Google Patents [patents.google.com]

- 5. CA2143971C - Process and intermediate for the preparation of this compound - Google Patents [patents.google.com]

- 6. Thermoanalytical Investigation of Terazosin Hydrochloride [apb.tbzmed.ac.ir]

- 7. rjptonline.org [rjptonline.org]

Solubility of Terazosin hydrochloride dihydrate in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of terazosin (B121538) hydrochloride dihydrate in various organic solvents. The information is compiled from publicly available data sheets and scientific literature to assist researchers and professionals in drug development and formulation. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of Terazosin Hydrochloride Dihydrate

This compound is the hydrated salt of terazosin, a quinazoline (B50416) derivative that acts as a selective alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its dissolution rate, bioavailability, and the design of dosage forms. Understanding its solubility in various organic solvents is essential for processes such as purification, crystallization, and the development of liquid or parenteral formulations.

Data Presentation: Quantitative Solubility

The following tables summarize the available quantitative and qualitative solubility data for this compound and the closely related anhydrous form. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound. Discrepancies in reported values from different sources are noted.

Table 1: Solubility of this compound (CAS: 70024-40-7)

| Solvent | Solubility (mg/mL) | Comments | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 26 | Fresh DMSO recommended as moisture can reduce solubility. | [1] |

| Ethanol | Insoluble | - | [1] |

| Methanol | Soluble (Qualitative) | - | [2] |

| Chloroform | Slightly Soluble (Qualitative) | - | [2] |

| n-Hexane | Practically Insoluble (Qualitative) | - | [2] |

| Acetone | Practically Insoluble (Qualitative) | - | |

| Water | Insoluble | Contradicts other qualitative reports. | [1] |

| Water (pH 6) | Sparingly Soluble (Qualitative) | - | [2] |

| 0.1 M HCl (pH ~1.3) | Slightly Soluble (Qualitative) | - | [2] |

Table 2: Solubility of Terazosin Hydrochloride (Anhydrous, CAS: 63074-08-8)

| Solvent | Solubility (mg/mL) | Temperature | Comments | Source(s) |

| Methanol | 20 | Not Specified | Heat may be needed for dissolution. | |

| Ethanol | 4 | Not Specified | - | |

| Water | 19.60 - 20.40 | Not Specified | - | |

| Water | 8.48 | Not Specified | Gentle warming may be needed. |

Note: The data presented is compiled from various sources and may not represent thermodynamically equilibrated solubility in all cases. Researchers should independently verify these values under their specific experimental conditions.

Experimental Protocols: Equilibrium Solubility Determination

The most common method for determining the equilibrium solubility of a compound is the shake-flask method . This method establishes the thermodynamic solubility of a substance in a given solvent at a specific temperature. Below is a detailed, representative protocol synthesized from established methodologies.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C or 37 °C).

2. Materials and Equipment:

-

This compound (API)

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

3. Procedure:

-

Preparation:

-

Place a sufficient amount of the selected solvent (e.g., 5-10 mL) into a series of vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains after equilibration. The presence of undissolved solid is crucial for ensuring equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period. The equilibration time should be sufficient to reach a steady state, which can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (pre-saturated with the solution to avoid drug adsorption) into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of terazosin in the diluted sample using a validated analytical method, such as HPLC-UV.

-

The analysis should be performed in triplicate for each solvent.

-

-

Data Calculation:

-

Calculate the concentration of terazosin in the original undiluted supernatant using the dilution factor.

-

The average of the triplicate measurements represents the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

Caption: Logical workflow of the shake-flask solubility experiment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terazosin Hydrochloride Dihydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Terazosin (B121538) hydrochloride dihydrate, a selective alpha-1 adrenergic antagonist. The information presented herein is intended to support research and development activities by providing detailed data and methodologies essential for the characterization and application of this compound.

Physicochemical Properties

Terazosin hydrochloride dihydrate is a white to slightly yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride | [2] |

| CAS Number | 70024-40-7 | [2] |

| Molecular Formula | C₁₉H₂₅N₅O₄ · HCl · 2H₂O | [3] |

| Molecular Weight | 459.92 g/mol | [2][4] |

| Appearance | White or off-white crystalline powder | [5] |

| Melting Point | 271-274 °C | [3][6] |

| pKa | 7.1 | [7] |

| Water Content | Approximately 7.5% - 8.0% | [8] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble (19.60 - 29.7 mg/mL) | [5][7] |

| Methanol | Slightly soluble (20 - 33.7 mg/mL) | [5][7] |

| Ethanol (95%) | Very slightly soluble (4.0 - 4.1 mg/mL) | [5][7] |

| 0.1N HCl | 3.8 mg/mL | [7] |

| Chloroform | 1.2 mg/mL | [7] |

| Acetone | Practically insoluble (0.01 mg/mL) | [5][7] |

| DMSO | 25 - 26 mg/mL | [3][4] |

| Hexane | Practically insoluble | [7] |

Table 3: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| a | 10.01402(4) Å | [5] |

| b | 10.89995(4) Å | [5] |

| c | 11.85357(4) Å | [5] |

| α | 89.5030(3)° | [5] |

| β | 71.8503(3)° | [5] |

| γ | 66.5632(2)° | [5] |

| Volume | 1118.143(8) ų | [5] |

| Z | 2 | [5] |

Mechanism of Action and Signaling Pathway

Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[9] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[10] The binding of endogenous catecholamines, such as norepinephrine, to α1-adrenoceptors is competitively inhibited by Terazosin. This blockade prevents the activation of the downstream signaling cascade, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[11]

The signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. Terazosin's mechanism of action involves the interruption of this pathway at the receptor level.

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Terazosin.

Experimental Protocols

This section details methodologies for key experiments relevant to the characterization and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common analytical technique for Terazosin is Reverse Phase HPLC. The following protocol is a representative example based on established methods.[11][12]

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

-

Chromatographic System:

-

Column: C18, 4.6 mm x 25 cm, 5 µm particle size.[12]

-

Mobile Phase: A filtered and degassed mixture of pH 3.2 citrate (B86180) buffer and acetonitrile (B52724) (e.g., 1685:315 v/v).[12] The citrate buffer can be prepared by dissolving sodium citrate dihydrate and anhydrous citric acid in water and adjusting the pH.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection: UV at 254 nm.[12]

-

-

Standard Solution Preparation: Accurately weigh and dissolve USP Terazosin Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration of about 0.5 mg/mL.[12]

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of about 0.5 mg/mL.[12]

-

Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the quantity of this compound in the sample.

Dissolution Testing for Solid Dosage Forms

Dissolution testing is critical for predicting the in vivo performance of oral dosage forms. The following is a typical protocol for Terazosin tablets.[13][14]

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle).[14]

-

Paddle Speed: 50 rpm.[14]

-

Temperature: 37 ± 0.5 °C.

-

Sampling Times: Aliquots are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[15]

-

Analysis: The amount of dissolved Terazosin is determined by UV spectrophotometry at a wavelength of 246 nm or by HPLC.[13]

Stability-Indicating Method / Forced Degradation Studies

To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are performed under various stress conditions.[11]

Caption: Workflow for forced degradation studies of this compound.

Methodology:

-

Acid Hydrolysis: The drug solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 80°C) for a defined period (e.g., 10 hours).[11]

-

Alkaline Hydrolysis: The drug solution is treated with 0.1 N NaOH at an elevated temperature (e.g., 80°C) for a shorter duration (e.g., 20 minutes) due to higher lability.[11]

-

Oxidative Degradation: The drug solution is exposed to 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures for several hours.[11]

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period.

-

Photolytic Degradation: The drug solution is exposed to UV light for several days.

-

Analysis: The stressed samples are analyzed by a suitable stability-indicating method, typically HPLC, to separate the parent drug from any degradation products.

Alpha-1 Adrenergic Receptor Binding Assay

This in vitro assay is used to determine the affinity of Terazosin for the α1-adrenergic receptor. It is a competitive binding assay using a radiolabeled ligand.

Methodology:

-

Materials:

-

Membrane preparation from a tissue or cell line expressing α1-adrenergic receptors.

-

Radioligand: [³H]-Prazosin (a selective α1-antagonist).

-

Non-specific binding control: Phentolamine (a non-selective alpha-blocker) at a high concentration.

-

Assay Buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In triplicate, set up tubes for:

-

Total Binding: Membrane preparation + [³H]-Prazosin.

-

Non-specific Binding: Membrane preparation + [³H]-Prazosin + excess Phentolamine.

-

Competitive Binding: Membrane preparation + [³H]-Prazosin + varying concentrations of Terazosin.

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for Terazosin (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The compiled information on its physicochemical properties, mechanism of action, and detailed experimental protocols serves as a valuable resource for ensuring the quality, consistency, and accurate application of this compound in a research setting. The provided diagrams offer a visual representation of key concepts to aid in understanding.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Terazosin Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound CAS 70024-40-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Terazosin Hydrochloride | 70024-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Terazosin [drugfuture.com]

- 8. Thermoanalytical investigation of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. jidps.com [jidps.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mdpi.com [mdpi.com]

The Alpha-1 Adrenoceptor Selectivity Profile of Terazosin Hydrochloride Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-1 (α₁) adrenoceptor selectivity profile of terazosin (B121538) hydrochloride dihydrate. Terazosin is a quinazoline (B50416) derivative and a potent antagonist of α₁-adrenoceptors, widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. This document details its binding affinity and functional antagonism at the three α₁-adrenoceptor subtypes: α₁ₐ, α₁₈, and α₁. It includes detailed experimental protocols for key assays used to determine this selectivity and visual representations of the associated signaling pathways.

Quantitative Selectivity Profile of Terazosin

Terazosin exhibits high affinity for all three α₁-adrenoceptor subtypes, with Ki values typically in the low nanomolar range. This indicates that terazosin is a non-selective α₁-adrenoceptor antagonist. The following table summarizes the binding affinities of terazosin for the three subtypes as determined by radioligand binding assays.

Table 1: Binding Affinity (Ki) of Terazosin for α₁-Adrenoceptor Subtypes [1]

| Adrenoceptor Subtype | Ki (nM) | Receptor Origin | Cell Line | Radioligand |

| α₁ₐ | 2.5 | Rat | COS-7 | [³H]-Prazosin |

| α₁₈ | 2.7 | Hamster | COS-7 | [³H]-Prazosin |

| α₁ (formerly α₁c) | 7.1 | Human | COS-7 | [³H]-Prazosin |

Note: Data is derived from a study utilizing recombinant receptors from different species expressed in COS-7 cells. While providing a valuable comparison, subtle differences may exist when compared to human receptors for all subtypes.

Experimental Protocols

The characterization of the α₁-adrenoceptor selectivity profile of a compound like terazosin involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of an unlabeled compound (terazosin) by measuring its ability to displace a radiolabeled ligand from the α₁-adrenoceptor subtypes.

Objective: To determine the Ki of terazosin for human α₁ₐ, α₁₈, and α₁ adrenoceptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a high density of the individual human α₁ₐ, α₁₈, or α₁ adrenoceptor subtypes.

-

Radioligand: [³H]-Prazosin, a high-affinity, non-selective α₁-adrenoceptor antagonist.

-

Test Compound: Terazosin hydrochloride dihydrate.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, non-selective α-adrenoceptor antagonist such as phentolamine.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

Filtration Apparatus (Cell Harvester).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the specific α₁-adrenoceptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Prazosin (at a concentration near its Kd, e.g., 0.2-1.0 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Prazosin, and a high concentration of phentolamine.

-

Competition: Cell membranes, [³H]-Prazosin, and varying concentrations of terazosin (typically from 10⁻¹¹ to 10⁻⁵ M).

-

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of terazosin: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the terazosin concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of terazosin that inhibits 50% of the specific binding of [³H]-Prazosin) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This assay measures the ability of an antagonist (terazosin) to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist in cells expressing a specific α₁-adrenoceptor subtype.

Objective: To determine the functional potency (pA₂) of terazosin at human α₁ₐ, α₁₈, and α₁ adrenoceptors.

Materials:

-

Cells: A cell line (e.g., CHO or HEK293) stably expressing the individual human α₁ₐ, α₁₈, or α₁ adrenoceptor subtype.

-

Agonist: A suitable α₁-adrenoceptor agonist, such as phenylephrine (B352888) or norepinephrine.

-

Antagonist: this compound.

-

Calcium-sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM or a commercially available kit (e.g., FLIPR Calcium Assay Kit).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from some cell types (e.g., CHO cells).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating:

-

Seed the cells into black-walled, clear-bottom microplates at an appropriate density to form a confluent monolayer on the day of the assay.

-

Incubate the plates overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if required).

-

Remove the growth medium from the cell plates and add the dye loading buffer.

-

Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

-

Assay Protocol (Antagonist Mode):

-

Prepare serial dilutions of terazosin in the assay buffer.

-

Add the terazosin dilutions to the dye-loaded cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Prepare the agonist solution at a concentration that will elicit a submaximal response (e.g., EC₈₀).

-

Place the cell plate into the FLIPR instrument.

-

Initiate the assay, which involves adding the agonist to the wells and immediately measuring the fluorescence signal over time.

-

-

Data Analysis (Schild Analysis):

-

Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of terazosin.

-

Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone).

-

Construct a Schild plot by plotting log(dose ratio - 1) against the log of the molar concentration of terazosin.

-

The pA₂ value, a measure of the antagonist's potency, is the x-intercept of the Schild plot. A slope of 1 is indicative of competitive antagonism.

-

Experimental Workflow for FLIPR Calcium Mobilization Assay

Caption: Workflow for a FLIPR calcium mobilization assay in antagonist mode.

Functional Assay: Inositol (B14025) Phosphate (IP₁) Accumulation

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade, following Gq-coupled receptor activation.

Objective: To determine the functional potency of terazosin by its ability to inhibit agonist-induced IP₁ accumulation.

Materials:

-

Cells: A cell line (e.g., HEK293) stably expressing the individual human α₁ₐ, α₁₈, or α₁ adrenoceptor subtype.

-

Agonist: A suitable α₁-adrenoceptor agonist (e.g., phenylephrine).

-

Antagonist: this compound.

-

IP-One HTRF® Assay Kit: Contains IP₁-d2 conjugate, anti-IP₁ cryptate, and lysis buffer.

-

Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP₁.

-

White, low-volume 384-well plates.

-

HTRF®-compatible plate reader.

Procedure:

-

Cell Plating:

-

Seed the cells into the appropriate microplates and culture until they reach the desired confluency.

-

-

Antagonist and Agonist Addition:

-

Add varying concentrations of terazosin to the cells, followed by a fixed concentration of the agonist.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

-

-

Lysis and Detection:

-

Add the HTRF® detection reagents (IP₁-d2 and anti-IP₁ cryptate) in the lysis buffer to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Measurement:

-

Read the plate on an HTRF®-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and determine the inhibition of the agonist-induced IP₁ accumulation by terazosin.

-

Plot the percentage of inhibition against the logarithm of the terazosin concentration to determine the IC₅₀.

-

The functional antagonist potency can be further characterized using the Schild analysis as described for the calcium mobilization assay.

-

Alpha-1 Adrenoceptor Signaling Pathways

All three α₁-adrenoceptor subtypes primarily couple to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium. However, there are also subtype-specific differences in their downstream signaling, particularly in the activation of mitogen-activated protein kinase (MAPK) pathways.

Canonical Gq Signaling Pathway (Common to α₁ₐ, α₁₈, and α₁)

Upon agonist binding, the α₁-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Canonical Gq Signaling Pathway

Caption: The canonical Gq-coupled signaling pathway for α₁-adrenoceptors.

Subtype-Specific MAPK Signaling Pathways

In addition to the canonical Gq pathway, α₁-adrenoceptors can activate MAPK signaling cascades, which are involved in regulating cell growth, proliferation, and differentiation. There is evidence for differential activation of these pathways by the three subtypes.

-

α₁ₐ-Adrenoceptor: Activates all three major MAPK pathways: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[3][4]

-

α₁₈-Adrenoceptor: Primarily activates the ERK and p38 MAPK pathways.[3][4]

-

α₁-Adrenoceptor: Predominantly signals through the ERK pathway.[3][4]

Differential MAPK Activation by α₁-Adrenoceptor Subtypes

Caption: Differential activation of MAPK pathways by α₁-adrenoceptor subtypes.

Conclusion

This compound is a potent, non-selective antagonist of α₁-adrenoceptors, exhibiting high affinity for the α₁ₐ, α₁₈, and α₁ subtypes. Its pharmacological effects are mediated through the blockade of the canonical Gq/11-PLC signaling pathway and potentially other subtype-specific downstream cascades. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity profiles of α₁-adrenoceptor antagonists. A thorough understanding of these profiles is crucial for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

References

- 1. Use of recombinant alpha 1-adrenoceptors to characterize subtype selectivity of drugs for the treatment of prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetic and Pharmacodynamic Profile of Terazosin Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin (B121538) hydrochloride, a quinazoline (B50416) derivative, is a selective alpha-1 adrenoceptor antagonist.[1] It is widely recognized for its clinical efficacy in the management of benign prostatic hyperplasia (BPH) and hypertension.[2] The therapeutic effects of terazosin are primarily attributed to its ability to relax smooth muscle in the prostate, bladder neck, and blood vessels.[3] Recent preclinical investigations have unveiled a novel mechanism of action involving the activation of phosphoglycerate kinase 1 (PGK1), suggesting potential neuroprotective applications.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of terazosin hydrochloride in various preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of terazosin has been characterized in several preclinical species, including rats and dogs. These studies reveal important parameters regarding its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of Terazosin

The following tables summarize key pharmacokinetic parameters of terazosin observed in preclinical models.

Table 1: Pharmacokinetic Parameters of Terazosin in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| AUC (μg·min/mL) | Intravenous | 5 | 1130 ± 191 | [7] |

| Oral | 5 | 1340 ± 316 | [7] | |

| Cmax (ng/mL) | Oral | 5 | 1340 ± 316 | [7] |

| Tmax (min) | Oral | 5 | 30 | [7] |

| t½ (min) | Intravenous | 5 | 108 ± 17.4 | [7] |

| Oral | 5 | 147 ± 25.2 | [7] | |

| CL (mL/min/kg) | Intravenous | 5 | 4.50 ± 0.72 | [7] |

| Vss (L/kg) | Intravenous | 5 | 0.58 ± 0.08 | [7] |

| F (%) | Oral | 5 | 119 ± 28.0 | [7] |

Table 2: Pharmacokinetic Parameters of Terazosin in Dogs

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Cmax (μg/mL) | Oral | 20 (total dose) | 1.15 | [8] |

| Tmax (h) | Oral | 20 (total dose) | 0.75 | [8] |

| t½ (h) | Oral | 20 (total dose) | 12.6 | [8] |

| AUC₀-inf (μg·h/mL) | Oral | 20 (total dose) | 10.66 | [8] |

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Drug Administration:

-

Blood Sampling: Blood samples were collected from the carotid artery at various time points post-administration.[7]

-

Analytical Method: Plasma concentrations of terazosin were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7][9] The mobile phase typically consists of a mixture of acetonitrile, water, and acetic acid, with a C18 column used for separation.[10][11]

-

Animal Model: Male beagle dogs.[12]

-

Drug Administration: Single oral doses of 0.1, 0.3, and 1 mg/kg of terazosin were administered.[12] In another study, a total oral dose of 20 mg was given to mixed-race local stray dogs.[8]

-

Blood Sampling: Blood samples were collected at predetermined time intervals after dosing.[8]

-

Analytical Method: Plasma concentrations were quantified using an appropriate analytical method, such as HPLC.[12]

Pharmacodynamics

The pharmacodynamic effects of terazosin are multifaceted, encompassing its well-established role in alpha-1 adrenoceptor blockade and its more recently discovered impact on cellular bioenergetics through PGK1 activation.

Alpha-1 Adrenoceptor Blockade

Terazosin's primary mechanism of action involves the selective blockade of alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the vasculature and the lower urinary tract.[1][3]

Table 3: Dose-Response of Terazosin on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, oral) | Reduction in Blood Pressure | Reference |

| 0.1 - 3.0 | Dose-dependent decrease in blood pressure | [1] |

| 0.5 (SC, twice daily) | Significant reduction in systolic and mean arterial pressure in adult SHR after preweanling administration | [13] |

Table 4: Effect of Terazosin on Intraurethral Pressure (IUP) and Mean Arterial Pressure (MAP) in Conscious Dogs

| Parameter | Value | Reference |

| IUP IC₅₀ | 48.6 ng/mL | [12] |

| MAP IC₅₀ | 12.2 ng/mL | [12] |

-

Blood Pressure Measurement in Rats:

-

Intraurethral Pressure Measurement in Dogs:

-

Animal Model: Conscious male beagle dogs.[12]

-

Procedure: Phenylephrine was used to induce increases in intraurethral pressure (IUP) and mean arterial pressure (MAP). The ability of single and repeated oral doses of terazosin (0.1, 0.3, and 1 mg/kg) to antagonize these responses was measured. The plasma concentrations of terazosin were correlated with the blockade effects to determine IC₅₀ values.[12]

-

Phosphoglycerate Kinase 1 (PGK1) Activation and Neuroprotection

Recent groundbreaking research has identified a novel target for terazosin: the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[4][5][6] Terazosin has been shown to bind to and activate PGK1, leading to increased ATP production.[14][15] This enhancement of cellular energy metabolism is believed to underlie the neuroprotective effects observed in preclinical models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[4][5][6]

-

Neuroprotection Studies in Parkinson's Disease Models:

-

Animal Models: MPTP-induced mouse model and 6-OHDA-induced rat model of Parkinson's disease.[4][6]

-

Procedure: Animals were treated with terazosin, and the neuroprotective effects were assessed by measuring the survival of dopaminergic neurons, levels of ATP and pyruvate (B1213749) in the brain, and behavioral outcomes.[4]

-

-

In Vitro PGK1 Activity Assay:

-

Method: The enzymatic activity of purified PGK1 can be measured in the presence of varying concentrations of terazosin. The production of ATP is quantified to determine the agonistic effect of terazosin on PGK1.[16]

-

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of terazosin and a typical experimental workflow for its preclinical evaluation.

Caption: Alpha-1 Adrenoceptor Blockade by Terazosin.

Caption: Terazosin-Mediated PGK1 Activation Pathway.

Caption: General Preclinical Evaluation Workflow.

Conclusion

The preclinical data for terazosin hydrochloride demonstrate a predictable pharmacokinetic profile and a dual mechanism of pharmacodynamic action. Its well-established alpha-1 adrenoceptor antagonism provides a solid foundation for its use in urological and cardiovascular indications. The more recent discovery of its ability to activate PGK1 and confer neuroprotection opens up exciting new avenues for its therapeutic application in neurodegenerative disorders. This guide provides a comprehensive summary of the existing preclinical data to aid researchers and drug development professionals in the continued exploration of this multifaceted compound. Further studies are warranted to fully elucidate the dose-response relationships and long-term effects of PGK1 activation in relevant disease models.

References

- 1. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Randomized Clinical Trial Comparing Tamsulosin versus Terazosin for Functional Bladder Outlet Obstruction in Women [transresurology.com]

- 4. scienceofparkinsons.com [scienceofparkinsons.com]

- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fmhs-old.najah.edu [fmhs-old.najah.edu]

- 9. researchgate.net [researchgate.net]

- 10. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 11. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationships between pharmacokinetics and blockade of agonist-induced prostatic intraurethral pressure and mean arterial pressure in the conscious dog after single and repeated daily oral administration of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. frontiersin.org [frontiersin.org]

A Technical Guide to the In Vitro and In Vivo Effects of Terazosin Hydrochloride Dihydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride dihydrate, a quinazoline-based compound, is a selective alpha-1 adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic effects are primarily attributed to the relaxation of smooth muscle in the prostate and vasculature. However, extensive research has revealed a dual mechanism of action: a well-defined in vivo hemodynamic and urological effect mediated by alpha-1 adrenoceptor blockade, and a significant in vitro and in vivo pro-apoptotic effect in prostate cells that is independent of this blockade. This technical guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of Terazosin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways and experimental workflows.

Core Mechanisms of Action

Terazosin's pharmacological activity is rooted in two distinct molecular pathways. The primary and most well-known is its competitive antagonism of alpha-1 adrenergic receptors. A secondary, yet clinically significant, mechanism involves the induction of apoptosis in prostate cells, an effect attributed to its quinazoline (B50416) chemical structure.

Alpha-1 Adrenergic Receptor Blockade

In vivo, Terazosin selectively and competitively inhibits postsynaptic alpha-1 adrenergic receptors.[1] This prevents the binding of norepinephrine, leading to the relaxation of smooth muscle. In vascular tissue, this results in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[2][3] In the lower urinary tract, it relaxes the smooth muscle of the bladder neck and prostate, alleviating urinary obstruction associated with BPH.[2]

References

The Polymorphic Landscape of Terazosin Hydrochloride: A Technical Guide to Discovery and Synthesis

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Terazosin (B121538) hydrochloride, a quinazoline-derivative and selective alpha-1 adrenergic receptor antagonist, is a widely utilized pharmaceutical agent for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is intrinsically linked to its solid-state properties, which are governed by the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the different polymorphic and solvated forms of Terazosin hydrochloride, offering a valuable resource for researchers and professionals in drug development.

Unveiling the Different Forms of Terazosin Hydrochloride

Terazosin hydrochloride is known to exist in several crystalline forms, including four non-solvated polymorphs (Form I, Form II, Form III, and Form IV), a methanol (B129727) solvate, a monohydrate, and a dihydrate.[3][4] The existence of these different forms, each with unique physicochemical properties, underscores the importance of polymorphic screening in drug development to ensure the selection of the most stable and bioavailable form.

The initial synthesis of Terazosin, as described in U.S. Patent No. 4,026,894, yielded what is now referred to as Form I.[5][6] Subsequent research led to the discovery of other forms, including the dihydrate, which was found to have enhanced stability, and Form II, which demonstrated unexpectedly uniform bioavailability.[5] A novel polymorph, designated as Form IV, was later identified as a monohydrate and praised for its superior water solubility and stability against moisture.[5]

Comparative Physicochemical Properties

The various forms of Terazosin hydrochloride exhibit distinct physical properties. A summary of key quantitative data is presented below to facilitate comparison.

| Form | Melting Point (°C) | Key Characterization Data |

| Form I | - | The originally synthesized non-solvated crystalline polymorph.[5][6] |

| Form II | - | Anhydrous non-solvated crystalline polymorph with uniform bioavailability.[5] The absence of a peak around 939 cm⁻¹ in the FTIR spectrum indicates the absence of Form II.[7] |

| Form III | - | A non-solvated crystalline polymorph.[5] |

| Form IV (Monohydrate) | 266 | Characterized by powder X-ray diffraction, ¹³C NMR, FTIR, and DSC thermograms.[5] The DSC thermogram shows a significant endotherm peak at 138.0°C due to the loss of a water molecule and a smaller exotherm peak at 168.7°C indicating a phase transition.[6] |

| Dihydrate | - | A stable form suitable for parenteral administration.[5] |

| Methanolate | - | An intermediate that can be converted to non-solvated crystalline polymorphs.[5] |

Synthesis and Experimental Protocols

The synthesis of Terazosin and its various polymorphic forms involves the reaction of key intermediates, primarily 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and N-(2-tetrahydrofuroyl)piperazine.[8] The specific crystalline form obtained is highly dependent on the solvent system and reaction conditions employed.

General Synthesis of Terazosin

A common synthetic route involves the direct alkylation of 1-(2-tetrahydrofuroyl)piperazine with 2-chloro-6,7-dimethoxyquinazolin-4-amine in a suitable solvent.[8]

Preparation of Terazosin Hydrochloride Dihydrate (One-Step Process)

This method provides a high-yield, one-step process for preparing this compound.

Protocol:

-

To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) while stirring.

-

Heat the reaction mixture to reflux and maintain for approximately 9 hours.

-

Cool the mixture to room temperature and continue stirring for 10-12 hours.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with n-butanol.

-

Dry the product in vacuo at 40-50°C to yield this compound.

Preparation of Terazosin Hydrochloride Monohydrate (Form IV) from Anhydrous Terazosin HCl

This protocol describes the conversion of anhydrous Terazosin HCl to the monohydrate Form IV.[5][6]

Protocol:

-

Add 2.002 g (0.0047 mol) of anhydrous Terazosin HCl to 1.0 mL of deionized water and stir for about 10 minutes at room temperature until most of the solid dissolves.

-

Add 40 ml of methanol and 50 mL of acetone (B3395972) to the solution and stir for 15 minutes at room temperature.

-

Cool the mixture to 5-10°C using an ice water bath.

-

Filter the solid and dry at 60°C for 4 hours under vacuum.

-

The resulting product is Terazosin hydrochloride monohydrate (Form IV).

Mechanism of Action: Signaling Pathway

Terazosin hydrochloride exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[9][10] This blockade prevents norepinephrine (B1679862) from binding to these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[9] In hypertension, this results in vasodilation and a decrease in blood pressure.[9] In BPH, the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction.[9][10]

References

- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Identification, preparation, and characterization of several polymorphs and solvates of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Terazosin - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to Terazosin Hydrochloride Dihydrate: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of terazosin (B121538) hydrochloride dihydrate. It includes detailed methodologies for its characterization, focusing on the determination of its molecular weight and formula, alongside an exploration of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and drug development.

Core Molecular and Physical Data

Terazosin hydrochloride dihydrate is a quinazoline (B50416) derivative recognized for its therapeutic applications. A summary of its key quantitative data is presented below for straightforward reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅N₅O₄ · HCl · 2H₂O | [1][2] |

| Molecular Weight | 459.92 g/mol | [2][3][4][5] |

| CAS Number | 70024-40-7 | [1][3] |

| Appearance | White to off-white or slightly yellow crystalline powder | [3][6][7] |

| Melting Point | 271-274°C | [1][7] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol (B129727), and very slightly soluble in ethanol. | [6][7] |

Mechanism of Action: α1-Adrenoceptor Antagonism

Terazosin functions as a selective antagonist of α1-adrenergic receptors (α1-adrenoceptors). These receptors are integral components of the sympathetic nervous system and are found in the smooth muscle of various tissues, including blood vessels and the prostate gland.

The primary mechanism of action involves the competitive inhibition of norepinephrine (B1679862) binding to these α1-adrenoceptors. This blockade prevents the downstream signaling cascade that would typically lead to smooth muscle contraction. The resulting relaxation of smooth muscle in the vasculature leads to vasodilation and a decrease in peripheral resistance, which is the basis for its use in treating hypertension. In the context of benign prostatic hyperplasia (BPH), the relaxation of smooth muscle in the prostate and bladder neck reduces urinary obstruction and improves urine flow.

Figure 1: Signaling pathway of α1-adrenoceptor activation and its inhibition by terazosin.

Experimental Protocols for Characterization

The following section outlines detailed methodologies for the key experiments required for the comprehensive characterization of this compound.

Molecular Weight and Formula Determination by Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile (B52724).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is used.

-

Analysis:

-

The sample solution is introduced into the ESI source, where the analyte molecules are ionized.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

-

Data Interpretation:

-

The molecular weight is determined from the m/z of the most abundant isotopic peak of the protonated molecule.

-

The high-resolution data allows for the calculation of the elemental formula, which is then compared to the theoretical formula of C₁₉H₂₅N₅O₄ to confirm the identity of the compound.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample and to identify and quantify any impurities.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the main peak from any impurity peaks.

-

Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

-

Analysis:

-

A specific volume of the sample solution is injected into the HPLC system.

-

The chromatogram is recorded by monitoring the UV absorbance at a wavelength where terazosin has strong absorption.

-

-

Data Analysis:

-

The purity of the sample is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Impurities are identified by their retention times and can be quantified relative to the main peak.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of terazosin.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of protons and carbons and to confirm the connectivity of the molecule.

-

-

Data Interpretation:

-

The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum are analyzed to identify the different types of protons and their neighboring atoms.

-

The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms.

-

The combined data from all NMR experiments are used to confirm that the observed spectra are consistent with the known chemical structure of terazosin.

-

Experimental Workflow for Drug Characterization

The characterization of a known pharmaceutical compound like this compound follows a structured workflow to ensure its identity, purity, and quality.

References

- 1. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 2. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors - ATA Scientific [atascientific.com.au]